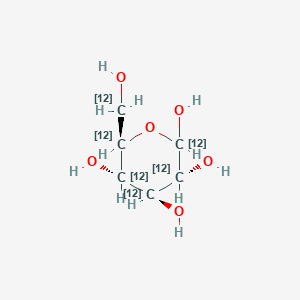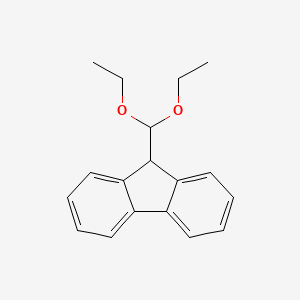![molecular formula C36H32N2O2SSi B12060496 N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide is a complex organic compound with the empirical formula C36H32N2O2SSi and a molecular weight of 584.80 g/mol . This compound is primarily used for the colorimetric determination of fluoride ions . Its unique structure, which includes a benzothiazole moiety and a tert-butyldiphenylsilyloxy group, makes it a valuable reagent in various chemical analyses.
Vorbereitungsmethoden
The synthesis of N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The benzothiazole is then functionalized with a tert-butyldiphenylsilyloxy group and subsequently coupled with a benzamide moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, often using reagents like bromine or chlorine.
Hydrolysis: The silyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide has several scientific research applications:
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of analytical chemistry.
Wirkmechanismus
The mechanism by which N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide exerts its effects involves its ability to interact with specific ions or molecules. For example, in the colorimetric determination of fluoride, the compound forms a complex with fluoride ions, resulting in a color change that can be measured spectrophotometrically . The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide can be compared with other benzothiazole derivatives and silyloxy-substituted compounds. Similar compounds include:
2-Benzothiazolyl-4-phenylbenzamide: Lacks the silyloxy group, making it less effective in certain analytical applications.
4-(tert-Butyldiphenylsilyloxy)phenylbenzamide: Does not contain the benzothiazole moiety, limiting its use in specific chemical reactions.
N-(2-Benzothiazolyl)benzamide: A simpler structure that may not provide the same level of specificity in certain applications.
The uniqueness of this compound lies in its combined structural features, which enhance its reactivity and specificity in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C36H32N2O2SSi |
|---|---|
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
N-[3-(1,3-benzothiazol-2-yl)-4-[tert-butyl(diphenyl)silyl]oxyphenyl]benzamide |
InChI |
InChI=1S/C36H32N2O2SSi/c1-36(2,3)42(28-17-9-5-10-18-28,29-19-11-6-12-20-29)40-32-24-23-27(37-34(39)26-15-7-4-8-16-26)25-30(32)35-38-31-21-13-14-22-33(31)41-35/h4-25H,1-3H3,(H,37,39) |
InChI-Schlüssel |
YFMSVSWQTBPEIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)






